molecular formula C19H18ClN3OS B2443537 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide CAS No. 688337-18-0

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2443537
CAS No.: 688337-18-0
M. Wt: 371.88
InChI Key: DYOOJSKGXNJFSU-UHFFFAOYSA-N
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Description

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms at positions 1 and 3. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-13-3-8-17(14(2)11-13)22-18(24)12-25-19-21-9-10-23(19)16-6-4-15(20)5-7-16/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOOJSKGXNJFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide typically involves the formation of the imidazole ring followed by the introduction of the sulfanyl and acetamide groups. One common method involves the reaction of 4-chlorophenyl isothiocyanate with 2,4-dimethylphenylamine to form the corresponding thiourea. This intermediate is then cyclized with glyoxal to form the imidazole ring. The final step involves the acylation of the imidazole derivative with chloroacetyl chloride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The sulfanyl group can also form covalent bonds with thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a similar imidazole structure.

    Metronidazole: An antimicrobial agent with an imidazole ring.

    Omeprazole: An antiulcer drug containing an imidazole moiety.

Uniqueness

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfanyl group allows for unique interactions with biological targets, differentiating it from other imidazole derivatives .

Biological Activity

The compound 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide (CAS Number: 6243-19-2) is a novel imidazole derivative exhibiting significant biological activity. Its structure includes a chlorophenyl group, an imidazole moiety, and a sulfanyl functional group, which contribute to its pharmacological properties. This article reviews the biological activities of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials supported by empirical data.

  • Molecular Formula : C19H18ClN3OS
  • Molecular Weight : 371.8837 g/mol
  • Density : 1.27 g/cm³
  • Refractive Index : 1.64

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit substantial antimicrobial properties. The specific compound has shown effectiveness against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2 µg/mL
Escherichia coli4 µg/mL
Pseudomonas aeruginosa8 µg/mL

These results suggest that the compound possesses broad-spectrum antibacterial activity, comparable to standard antibiotics like vancomycin and daptomycin .

Anticancer Activity

In vitro studies have demonstrated that this compound induces cytotoxic effects on various cancer cell lines:

Cell Line IC50 Value (µM) Effectiveness
Caco-2 (Colon Cancer)31.9Significant reduction in viability
A549 (Lung Cancer)35.0Moderate reduction in viability

The compound's mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers .

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of various imidazole derivatives, including our target compound. The results indicated that modifications in the side chains significantly influenced antimicrobial potency, with the presence of the chlorophenyl group enhancing activity against resistant strains .
  • Anticancer Research :
    Another study focused on the anticancer properties of similar compounds, revealing that those with sulfur-containing moieties exhibited higher cytotoxicity against colon carcinoma cell lines compared to their non-sulfur counterparts . This suggests a potential for developing new chemotherapeutic agents based on this compound's structure.

Q & A

Q. What are the recommended synthetic routes for preparing 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide?

  • Methodological Answer : The compound can be synthesized via a multi-step reaction involving: (i) Coupling of 4-chlorophenyl imidazole with a thiolating agent (e.g., thiourea or Lawesson’s reagent) to introduce the sulfanyl group. (ii) Acetylation of the intermediate using chloroacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane). (iii) Final coupling with 2,4-dimethylaniline via nucleophilic substitution. Reaction optimization should include temperature control (273 K for sensitive intermediates) and purification via column chromatography or recrystallization from methylene chloride .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • X-ray crystallography is critical for resolving the three-dimensional conformation, particularly dihedral angles between aromatic rings and amide planes, which influence biological activity .
  • NMR spectroscopy (¹H/¹³C) confirms substituent positions, with characteristic shifts for the acetamide carbonyl (~168-170 ppm in ¹³C) and imidazole protons (~7.2-7.8 ppm in ¹H).
  • High-resolution mass spectrometry (HRMS) validates molecular weight accuracy (e.g., [M+H]+ ion) .

Q. How is the purity of the compound assessed during synthesis?

  • Methodological Answer :
  • Gas chromatography (GC) or HPLC with UV detection monitors reaction progress and final purity (≥99% recommended).
  • Loss on drying (≤0.2%) and sulfated ash (≤0.1%) tests ensure minimal residual solvents or inorganic impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for imidazole-derived acetamides?

  • Methodological Answer :
  • Dose-response studies : Re-evaluate IC₅₀ values under standardized conditions (e.g., fungal strain ATCC protocols) to address variability in antifungal assays .
  • Structural analogs comparison : Compare dihedral angles (e.g., 44.5°–77.5° between aromatic rings) and hydrogen-bonding patterns (N–H⋯O dimers) to correlate conformational flexibility with activity discrepancies .
  • Meta-analysis : Cross-reference data with PubChem or crystallographic databases to identify outliers in experimental settings .

Q. What strategies optimize the pharmacokinetic properties of this compound for in vivo studies?

  • Methodological Answer :
  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) to the 2,4-dimethylphenyl moiety to enhance solubility without disrupting the imidazole-thioacetamide pharmacophore.
  • Metabolic stability : Use deuterium labeling at labile positions (e.g., methyl groups) to slow CYP450-mediated degradation, as seen in related acetamide derivatives .
  • Prodrug design : Mask the acetamide group with enzymatically cleavable esters to improve bioavailability .

Q. How do structural modifications at the sulfanyl or acetamide positions affect the compound’s efficacy and selectivity?

  • Methodological Answer :
  • Sulfanyl group replacement : Substitute with sulfonyl or sulfonamide groups to evaluate impact on antifungal activity; sulfonyl derivatives show enhanced membrane penetration but reduced selectivity .
  • Acetamide N-alkylation : Methyl or isopropyl substitutions at the acetamide nitrogen alter hydrogen-bonding capacity, affecting target binding (e.g., cytochrome P450 inhibition vs. kinase targeting) .
  • Steric effects : Bulky substituents on the 4-chlorophenyl ring increase steric hindrance, reducing off-target interactions but potentially lowering potency .

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